2,5-DICHLOROPHENYL N-{[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}SULFAMATE
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Overview
Description
2,5-DICHLOROPHENYL N-{[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}SULFAMATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 2,5-dichlorophenyl group, a triazine ring, and a sulfamate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLOROPHENYL N-{[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}SULFAMATE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Oxidation and Reduction: The presence of the phenyl and triazine groups allows for oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, solvent, and pH can significantly influence the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazine derivatives .
Scientific Research Applications
2,5-DICHLOROPHENYL N-{[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}SULFAMATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-DICHLOROPHENYL N-{[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}SULFAMATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine ring and sulfamate group play crucial roles in these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with different substituents.
Phenyltriazine derivatives: Compounds with similar triazine rings but different phenyl group substitutions.
Uniqueness
2,5-DICHLOROPHENYL N-{[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}SULFAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2,5-dichlorophenyl) N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O5S/c1-2-29-18-22-15(11-6-4-3-5-7-11)21-16(24-18)23-17(26)25-31(27,28)30-14-10-12(19)8-9-13(14)20/h3-10H,2H2,1H3,(H2,21,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCZBZGFXSLJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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